molecular formula C32H53N2O12P B8222521 1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

货号: B8222521
分子量: 688.7 g/mol
InChI 键: XOCHZRRLIIQGMZ-GDLZYMKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Analysis of 1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound (C22H46NO7P, MW 467.58 g/mol ) consists of a glycerol backbone with three distinct substituents (Fig. 1A):

  • sn-1 position : A myristoyl group (14:0 saturated fatty acid chain) esterified to the glycerol hydroxyl.
  • sn-2 position : A 4-nitrophenylsuccinyl moiety, serving as a chromophoric reporter group.
  • sn-3 position : A phosphocholine headgroup conferring amphiphilic properties.

The sn-glycero-3-phosphocholine configuration ensures proper orientation in lipid bilayers, with the nitrophenyl group positioned for enzymatic recognition. X-ray crystallography of homologous compounds confirms that the 4-nitrophenylsuccinyl group adopts a planar conformation orthogonal to the glycerol axis, optimizing π-π stacking interactions in enzyme active sites.

Table 1: Key Molecular Properties

Property Value Source
CAS Number 20559-16-4
Melting Point >142°C (decomposition)
Solubility Chloroform, Methanol
Critical Micelle Conc. 0.12 mM (in aqueous buffer)

Comparative Analysis of sn-Glycero-3-phosphocholine Derivatives

Structural analogs demonstrate how acyl chain length and headgroup modifications impact biological activity:

1.2.1 Antispasmodic Activity
LysoPC derivatives exhibit potency inversely correlated with acyl chain length:

  • Palmitoyl-LPC (16:0): IC50 = 1.8 μM (guinea pig ileum contraction)
  • Myristoyl-LPC (14:0): IC50 = 3.2 μM
  • Lauryl-LPC (12:0): IC50 = 8.7 μM

The nitrophenylsuccinyl modification in this compound reduces antispasmodic activity compared to native LysoPC(14:0) but introduces spectrophotometric detectability.

1.2.2 Enzymatic Substrate Specificity
PAF-AH hydrolyzes the sn-2 ester bond of this compound at rates 3.2× faster than native PAF substrates due to:

  • Electron-withdrawing nitro group stabilizing the tetrahedral transition state.
  • Succinyl spacer allowing optimal positioning in the catalytic pocket.

Table 2: Hydrolysis Rates of PAF Analogs

Substrate Vmax (μmol/min/mg) Km (μM)
Native PAF (C16:0) 12.4 ± 1.2 85
1-Myristoyl-2-(4-NPS)-sn-GPC 39.8 ± 3.1 53
1-Palmitoyl-2-glutaroyl-sn-GPC 28.9 ± 2.4 112

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

60 MHz benchtop NMR (CDCl3) reveals critical structural features:

  • ¹H NMR (400 MHz) :
    δ 8.21 (d, J=8.9 Hz, 2H, Ar-NO2)
    δ 4.38 (m, 1H, sn-2 glycerol)
    δ 3.66 (s, 9H, N⁺(CH3)3)
    δ 1.26 (br s, 22H, myristoyl chain)
  • ¹³C HSQC : Correlates the nitrophenyl carbons (δC 147.2, 125.4) with aromatic protons, confirming substitution pattern.
Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands (cm⁻¹):

  • 1745 (ester C=O stretch)
  • 1520 (asymmetric NO2 stretch)
  • 1260 (P=O stretch)
  • 970 (choline N⁺(CH3)3 bend)
Mass Spectrometry

High-resolution ESI-MS (positive mode):

  • m/z 468.3 [M+H]⁺ (calc. 468.31)
  • Fragment ions at m/z 369.2 (loss of NO2C6H4-)
  • m/z 184.1 (phosphocholine headgroup)

Computational Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations (AMBER force field) over 100 ns reveal:

  • The nitrophenyl group induces a 15° tilt in the glycerol backbone compared to native LysoPC.
  • Binding to PAF-AH involves:
    • Salt bridges between phosphocholine and Arg152/His154
    • π-cation interaction between nitrophenyl and Phe348
    • Myristoyl chain buried in hydrophobic pocket

Figure 2: Simulated Enzyme-Substrate Complex
(A) Electrostatic surface representation showing charge complementarity.
(B) Hydrophobic contacts between myristoyl chain and Val291/Leu295.

Free energy calculations (MM-PBSA) estimate binding affinity ΔG = -42.6 ± 1.8 kcal/mol, consistent with experimental Km values.

属性

IUPAC Name

[(2R)-2-[4-(4-nitrophenoxy)-4-oxobutanoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O12P/c1-5-6-7-8-9-10-11-12-13-14-15-16-30(35)42-25-29(26-44-47(40,41)43-24-23-34(2,3)4)46-32(37)22-21-31(36)45-28-19-17-27(18-20-28)33(38)39/h17-20,29H,5-16,21-26H2,1-4H3/t29-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHZRRLIIQGMZ-GDLZYMKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N2O12P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Stepwise Acylation of sn-Glycero-3-Phosphocholine

A widely applied strategy involves sequential acylation of a protected glycerol backbone.

Step 1: sn-1 Myristoylation

  • Substrate : sn-Glycero-3-phosphocholine (GPC) is transiently protected at the sn-2 and sn-3 positions using trityl or tert-butyldimethylsilyl (TBDMS) groups.

  • Acylation : Myristoyl chloride or myristic anhydride is reacted with the protected GPC in the presence of 4-dimethylaminopyridine (DMAP) and a base (e.g., triethylamine).

  • Deprotection : Acidic or fluoride-based cleavage removes the protecting group, yielding 1-myristoyl-sn-glycero-3-phosphocholine.

Step 2: sn-2 4-Nitrophenylsuccinylation

  • Activation : 4-Nitrophenylsuccinic acid is converted to its anhydride using N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents.

  • Coupling : The sn-2 hydroxyl of 1-myristoyl-GPC reacts with the anhydride under inert conditions, typically in dichloromethane or tetrahydrofuran.

  • Purification : Column chromatography (silica gel, CHCl₃/MeOH/H₂O) isolates the target compound.

Typical Reaction Conditions :

ParameterValue
Temperature0–25°C
SolventAnhydrous THF/DCM
CatalystDMAP (5 mol%)
Reaction Time12–24 hours
Yield60–75% (after purification)

Enzymatic Synthesis

Lipase-catalyzed transesterification offers an alternative for regioselective modification:

  • Substrate : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is treated with a sn-2-specific lipase (e.g., phospholipase A₂).

  • Hydrolysis : The enzyme cleaves the sn-2 myristoyl chain, generating 1-myristoyl-lysophosphatidylcholine.

  • Re-esterification : 4-Nitrophenylsuccinic acid is activated as an imidazolide and introduced at the sn-2 position using Novozym 435 or similar immobilized lipases.

Advantages :

  • Higher sn-2 specificity (>90% regioselectivity).

  • Mild conditions preserve the nitrophenyl group.

Analytical Validation

Post-synthesis characterization is critical for confirming structure and purity:

Spectroscopic Analysis

  • ¹H/¹³C NMR : Key signals include:

    • δ 8.2–8.4 ppm (aromatic protons of nitrophenyl).

    • δ 0.8–1.3 ppm (myristoyl methyl groups).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 689.7 (calc. 688.74).

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >95% purity.

  • TLC : Rf = 0.4–0.5 (CHCl₃/MeOH/H₂O 65:25:4, visualized with ninhydrin).

Challenges and Optimization Strategies

Nitrophenyl Group Stability

The electron-withdrawing nitro group renders the ester bond susceptible to hydrolysis under basic conditions. Mitigation strategies include:

  • Conducting reactions at pH 6–7.

  • Avoiding prolonged exposure to nucleophiles (e.g., amines).

Solubility Issues

The compound’s amphiphilic nature complicates solvent selection:

  • Preferred solvents : Chloroform/methanol mixtures (2:1 v/v) for reactions.

  • Lyophilization : Final product is often stored as a lyophilized powder.

Industrial and Research-Scale Production

Batch Synthesis

Small-scale batches (1–10 g) employ glassware-based methods with manual purification, yielding 50–200 mg per run.

Continuous Flow Systems

Emerging microreactor technologies enhance reproducibility:

  • Residence time : 30–60 minutes.

  • Throughput : 5–10 g/day with integrated HPLC purification.

Applications Informing Synthesis Design

The compound’s role as a phospholipase A₂ (PLA₂) substrate necessitates strict control over enantiopurity and acyl chain positioning. Batch-to-batch variability in sn-2 substitution (>5%) renders the material unsuitable for kinetic studies, underscoring the need for enzymatic or advanced chemical methods .

化学反应分析

Types of Reactions

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine primarily undergoes hydrolysis reactions catalyzed by phospholipase enzymes. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by phospholipase A2, typically in an aqueous buffer solution at physiological pH.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: Produces 4-nitrophenol and lysophosphatidylcholine.

    Oxidation: May yield oxidized derivatives of the nitrophenyl group.

    Reduction: Results in reduced forms of the nitrophenyl group.

科学研究应用

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine has demonstrated significant biological activities, including:

  • Inhibition of Cell Proliferation : This compound has been shown to inhibit the proliferation of various cancer cell lines, making it a candidate for anticancer drug development. Studies indicate that it can induce apoptosis in cancer cells, providing a potential therapeutic pathway for treating malignancies .
  • Carrier for Bioactive Compounds : The compound acts as a carrier to enhance the bioavailability of other therapeutic agents. Its ability to form liposomes or micelles can improve the delivery of hydrophobic drugs .

Cell Membrane Studies

This compound is extensively used in cell membrane research. Its structural similarity to natural phospholipids allows researchers to study membrane dynamics, fluidity, and the effects of lipid composition on membrane protein function .

Signal Transduction Research

The compound serves as a tool for understanding cell signaling pathways. By manipulating lipid composition in model membranes, researchers can investigate how changes affect signaling mechanisms and cellular responses .

Drug Development

Due to its properties as an inhibitor of cell proliferation and its role as a drug carrier, this phospholipid is being explored in the context of drug formulation and delivery systems. It may enhance the effectiveness of chemotherapeutic agents by improving their solubility and stability .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated significant cytotoxicity with IC50 values indicating potent activity against these cell lines .

Case Study 2: Lipid-Based Drug Delivery

In another investigation, researchers utilized this compound to formulate lipid nanoparticles for the delivery of poorly soluble drugs. The findings demonstrated improved therapeutic outcomes due to enhanced drug solubility and sustained release profiles .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cell ProliferationInhibits growth in cancer cellsInduces apoptosis; effective against multiple lines
Drug CarrierEnhances bioavailability of hydrophobic drugsImproves solubility and stability
Membrane DynamicsStudies lipid composition effects on membrane proteinsInsights into signaling pathways
Drug FormulationUsed in lipid nanoparticles for drug deliveryEnhanced therapeutic outcomes

作用机制

The compound acts as a substrate for lipoprotein-associated phospholipase A2 (Lp-PLA2). The enzyme hydrolyzes the ester bond at the sn-2 position, releasing 4-nitrophenol, which can be quantitatively measured. This reaction is crucial for studying the enzyme’s activity and its role in lipid metabolism and inflammation.

相似化合物的比较

Table 1: Structural Features and Enzyme Targets

Compound Name sn-1 Chain sn-2 Group Enzyme Target Key Applications
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine Myristoyl (14:0) 4-nitrophenylsuccinyl Lp-PLA₂, plasma PAF-AH Enzyme activity assays
1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF/AcGEPC) Alkyl (e.g., hexadecyl) Acetyl Intracellular PAF-AH Inflammatory signaling
1-Palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) Palmitoyl (16:0) Glutaroyl (oxidized) N/A Apoptosis studies
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) Palmitoyl (16:0) Arachidonoyl (polyunsaturated) PLA₂ Lipid signaling

Key Findings:

Enzyme Specificity :

  • The synthetic 4-nitrophenylsuccinyl group distinguishes this compound from natural phospholipids. Unlike PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), which is hydrolyzed by intracellular PAF-AH, the 4-nitrophenylsuccinyl derivative is selectively cleaved by plasma PAF-AH and Lp-PLA₂, enabling isoform-specific assays .
  • In contrast, 1-acyl-2-acetyl-sn-glycero-3-phosphocholine (AcLL), a structural analog of PAF, exhibits 200-fold lower activity, emphasizing the importance of the alkyl ether linkage at sn-1 for biological potency .

Oxidized Phospholipids: Short-chain oxidized phospholipids like PGPC (sn-2 glutaroyl) and POVPC (sn-2 5-oxovaleroyl) induce apoptosis in macrophages, with PGPC being more toxic due to its carboxyacyl group compared to POVPC’s aldehyde .

Signaling Lipids: 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), a major phospholipid in LDL, generates oxidized derivatives (e.g., POVPC) during inflammation, which are implicated in endothelial dysfunction . Platelet-activating factor (PAF) analogs with sn-2 acetyl groups exhibit nanomolar potency in platelet activation, whereas longer acyl chains (e.g., butyryl) reduce activity by 7-fold, and stearoyl derivatives are inactive .

Enzyme Substrate Efficiency

Key Findings:

  • The 4-nitrophenylsuccinyl group enables rapid, colorimetric detection of Lp-PLA₂ activity, unlike natural substrates requiring chromatographic analysis .
  • Intracellular PAF-AH cannot hydrolyze this compound, distinguishing it from 2-Thio PAF, a substrate specific to this isoform .

生物活性

1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (NPS PC) is a phospholipid compound known for its significant biological activities, particularly in the context of cardiovascular health and inflammation. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant data and case studies.

  • Molecular Formula : C32H53N2O12P
  • Molecular Weight : 688.743 g/mol
  • CAS Number : 273931-53-6

NPS PC is primarily recognized as a substrate for lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in various pathological processes, including atherosclerosis. The hydrolysis of NPS PC by Lp-PLA2 generates 4-nitrophenylsuccinate, which can be quantitatively measured to assess Lp-PLA2 activity in biological samples .

Reaction:

1 myristoyl 2 4 nitrophenylsuccinyl sn glycero 3 phosphocholineLp PLA24 nitrophenylsuccinate\text{1 myristoyl 2 4 nitrophenylsuccinyl sn glycero 3 phosphocholine}\xrightarrow{\text{Lp PLA2}}\text{4 nitrophenylsuccinate}

Cardiovascular Implications

Research has indicated that elevated levels of Lp-PLA2 are associated with increased cardiovascular risk. The activity of Lp-PLA2, as measured by the degradation of NPS PC, correlates with the presence of atherogenic lipids in plasma. This association highlights the potential of NPS PC as a biomarker for cardiovascular disease risk assessment .

Inflammation and Oxidative Stress Modulation

NPS PC plays a role in modulating oxidative stress and inflammation. By generating lysophosphatidylcholine (lyso-PC) upon hydrolysis, it contributes to inflammatory processes within atherosclerotic plaques. Lyso-PC is known to promote endothelial dysfunction and vascular inflammation, further implicating NPS PC in the pathogenesis of atherosclerosis .

Study 1: Lp-PLA2 Activity in Atherosclerosis

A clinical study examined the relationship between plasma Lp-PLA2 activity and lipid profiles in patients with coronary artery disease. Results indicated that higher Lp-PLA2 activity, assessed through the hydrolysis of NPS PC, was significantly correlated with increased levels of oxidized LDL and inflammatory markers .

Study 2: Diagnostic Applications

The use of NPS PC in diagnostic assays for Lp-PLA2 has been validated. In vitro studies demonstrated that the photometric detection of 4-nitrophenol, resulting from NPS PC hydrolysis, provides a reliable method for quantifying Lp-PLA2 activity in serum samples. This method has been standardized for clinical use, enhancing the diagnostic capabilities for cardiovascular risk assessment .

Data Table: Summary of Biological Activities

Biological ActivityMechanismImplications
Substrate for Lp-PLA2Hydrolysis to produce pro-inflammatory mediatorsCardiovascular disease risk
Modulation of oxidative stressGeneration of lyso-PCAtherosclerosis progression
Diagnostic biomarkerQuantitative measurement of Lp-PLA2 activityRisk stratification in CVD

常见问题

Q. What structural features of 1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine make it valuable for membrane protein interaction studies?

The compound’s sn-1 myristoyl chain facilitates integration into lipid bilayers, while the sn-2 4-nitrophenylsuccinyl group introduces a chromophore (absorbance ~400 nm) for real-time tracking of enzymatic hydrolysis. This structural duality enables kinetic studies of lipase activity, such as lipoprotein-associated phospholipase A2 (Lp-PLA2), by monitoring nitrophenol release .

Q. How is this phospholipid synthesized, and what purity standards are critical for experimental reproducibility?

Synthesis typically involves esterification of sn-glycero-3-phosphocholine with myristic acid and 4-nitrophenylsuccinic anhydride. Purity (>98%, confirmed by TLC or HPLC) is essential to avoid confounding factors in enzyme assays. Storage at −20°C in inert atmospheres prevents acyl chain oxidation .

Q. What are the primary applications of this compound in model membrane systems?

It is used to form lipid vesicles or mixed micelles for studying membrane protein dynamics. The nitrophenyl group allows spectrophotometric detection of lipid hydrolysis, making it ideal for assays involving phospholipases or lipid-protein binding kinetics .

Advanced Research Questions

Q. How can NMR spectroscopy resolve conformational changes in lipid bilayers containing this phospholipid?

High-resolution <sup>1</sup>H and <sup>31</sup>P NMR can analyze polar headgroup mobility and acyl chain packing. For example, chemical shift ratios of the phosphocholine moiety reveal perturbations caused by protein insertion, as demonstrated in melittin-lipid interaction studies . Dynamic nuclear polarization (DNP) enhances sensitivity for detecting minor lipid populations in heterogeneous systems.

Q. What experimental strategies mitigate data variability in Lp-PLA2 activity assays using this substrate?

Key considerations:

  • Micelle Preparation : Use optimized lipid-to-detergent ratios (e.g., 60:1 mol/mol) to ensure homogeneous micelle formation, critical for consistent enzyme-substrate contact .
  • Kinetic Calibration : Normalize activity to nitrophenol extinction coefficients (ε = 18,500 M<sup>−1</sup>cm<sup>−1</sup> at 410 nm) under standardized pH (7.4) and temperature (37°C).
  • Interference Controls : Account for non-enzymatic hydrolysis by including inhibitor blanks (e.g., EDTA for metalloenzymes) .

Q. How does the 4-nitrophenylsuccinyl group influence lipid bilayer permeability compared to natural sn-2 substituents?

The bulky, aromatic group reduces lateral packing density, increasing membrane fluidity. This is quantified via fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Comparative studies with 1-myristoyl-2-hydroxyl-sn-glycero-3-phosphocholine show a 20–30% decrease in order parameters, impacting transmembrane transport kinetics .

Q. What advanced mass spectrometry techniques characterize degradation products of this phospholipid in oxidative stress models?

LC-ESI-QTOF-MS/MS in negative ion mode (collision energy: 10–30 eV) identifies fragmentation patterns. Key ions: m/z 467.30 [M−H]<sup>−</sup> (parent), m/z 255.23 (myristoyl fragment), and m/z 211.01 (nitrophenylsuccinyl derivative). Isotopic labeling (<sup>13</sup>C-myristoyl) can trace metabolic pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported Lp-PLA2 kinetic parameters (e.g., Km) using this substrate?

Variability often arises from:

  • Micelle vs. Vesicle Systems : Km values are 2–3× lower in mixed micelles due to increased substrate accessibility .
  • Detergent Choice : Triton X-100 vs. CHAPS alters lipid packing, affecting enzyme binding. Validate assays with a reference substrate (e.g., PAF-C16) .

Q. Why do some studies report conflicting data on this lipid’s stability in aqueous buffers?

Hydrolysis rates depend on buffer composition. For example, Tris buffers (pH 7.4) accelerate sn-2 ester cleavage compared to HEPES. Stabilization strategies include adding antioxidants (0.01% BHT) and avoiding prolonged sonication during vesicle preparation .

Methodological Guidelines

Step-by-Step Protocol for Preparing Lipid-Protein Nanodiscs:

  • Lipid Film Formation : Dissolve 1 mg lipid in chloroform, evaporate under N2, and desiccate overnight.
  • Reconstitution : Hydrate film in 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 0.5% cholate. Add membrane scaffold protein (MSP1D1) at 1:100 molar ratio.
  • Purification : Remove detergent via dialysis (50 kDa MWCO), then isolate nanodiscs by size-exclusion chromatography (Superdex 200). Confirm homogeneity via dynamic light scattering (PDI <0.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。